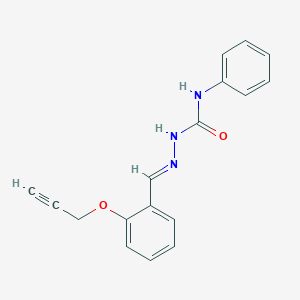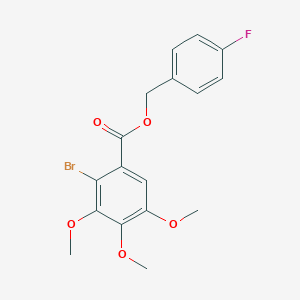
4-Fluorobenzyl 2-bromo-3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyl 2-bromo-3,4,5-trimethoxybenzoate, commonly known as FBT, is a chemical compound that has gained significant attention in the field of scientific research. FBT is a synthetic compound that has been synthesized through various methods and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
Wirkmechanismus
The mechanism of action of FBT is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, FBT may lead to the activation of certain genes, which could have therapeutic implications.
Biochemical and Physiological Effects:
FBT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FBT inhibits the growth and proliferation of cancer cells, including breast cancer, lung cancer, and melanoma. FBT has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that FBT has anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FBT has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, FBT also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of FBT. One potential direction is the synthesis of new analogs of FBT with improved potency and selectivity. Another direction is the investigation of the therapeutic potential of FBT in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of FBT and its analogs could lead to more efficient and cost-effective production.
Synthesemethoden
FBT can be synthesized through various methods, including the reaction of 4-fluorobenzyl alcohol with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent. Another method involves the reaction of 4-fluorobenzyl bromide with 2,3,4,5-tetramethoxybenzoic acid in the presence of a base. These methods have been optimized to produce high yields of FBT with good purity.
Wissenschaftliche Forschungsanwendungen
FBT has been extensively used in scientific research to investigate its potential applications in various fields. One of the most significant applications of FBT is its use as a building block in the synthesis of various compounds. FBT has been used to synthesize various analogs that have been tested for their biological activity.
Eigenschaften
Molekularformel |
C17H16BrFO5 |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H16BrFO5/c1-21-13-8-12(14(18)16(23-3)15(13)22-2)17(20)24-9-10-4-6-11(19)7-5-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
ITKNJQHLKVFVRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)Br)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC2=CC=C(C=C2)F)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



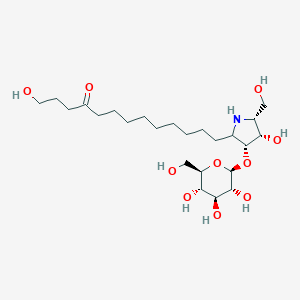
![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)
![2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
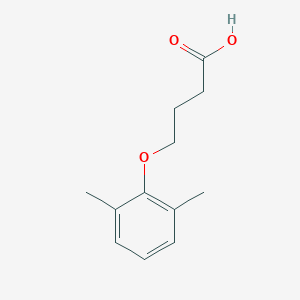
![N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)
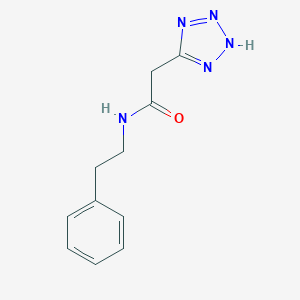
![(5Z)-5-[4-(dimethylamino)benzylidene]-1-hexyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B241316.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)
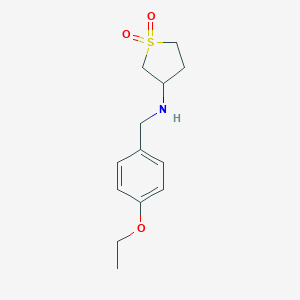
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
